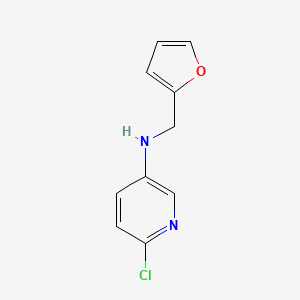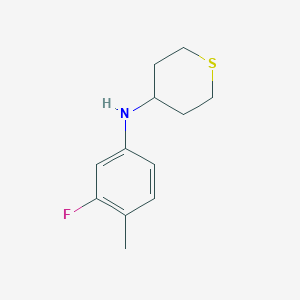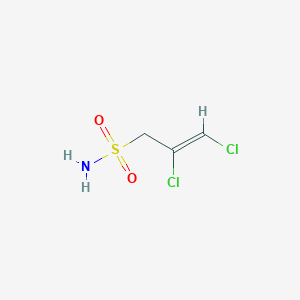![molecular formula C12H19NO B13268930 4-[(1-Phenylethyl)amino]butan-2-ol](/img/structure/B13268930.png)
4-[(1-Phenylethyl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Phenylethyl)amino]butan-2-ol is an organic compound with the molecular formula C12H19NO It is a secondary amine and alcohol, characterized by the presence of a phenylethyl group attached to the nitrogen atom and a hydroxyl group on the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(1-Phenylethyl)amino]butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with 4-chlorobutan-2-ol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom, forming the desired product.
Another method involves the Grignard reaction, where phenylethylmagnesium bromide reacts with butan-2-one, followed by reduction of the resulting ketone to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Phenylethyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-[(1-Phenylethyl)amino]butan-2-one, while reduction can produce 4-[(1-Phenylethyl)amino]butane.
Scientific Research Applications
4-[(1-Phenylethyl)amino]butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 4-[(1-Phenylethyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
4-[(1-Phenylethyl)amino]butan-2-ol can be compared with other similar compounds, such as:
2-Methyl-4-phenyl-2-butanol: This compound has a similar structure but differs in the position and type of substituents on the butane chain.
4-[(1-Phenylethyl)amino]butane: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
Phenylethylamine: A simpler structure with only the phenylethyl group attached to the amine, lacking the butane chain and hydroxyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(1-phenylethylamino)butan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-10(14)8-9-13-11(2)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 |
InChI Key |
NAWUQUQOROMHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Aminopyrimidin-5-yl)oxy]phenol](/img/structure/B13268857.png)

amine](/img/structure/B13268879.png)

![2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13268895.png)

![4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13268911.png)
![[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13268913.png)


![tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13268937.png)


